REACTION_CXSMILES
|
N1([C:10]([CH:12]2[CH2:20][CH2:19][C:15]3[N:16]=[CH:17][NH:18][C:14]=3[CH2:13]2)=[O:11])C2C(=CC=CC=2)CC1.[OH-:21].[Na+].[ClH:23]>O>[ClH:23].[N:16]1[C:15]2[CH2:19][CH2:20][CH:12]([C:10]([OH:11])=[O:21])[CH2:13][C:14]=2[NH:18][CH:17]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCC2=CC=CC=C12)C(=O)C1CC2=C(N=CN2)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a residue which
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
CONCENTRATION
|
Details
|
Subsequent acidification of the aqueous layer with hydrochloric acid and concentration under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=CNC2=C1CCC(C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |